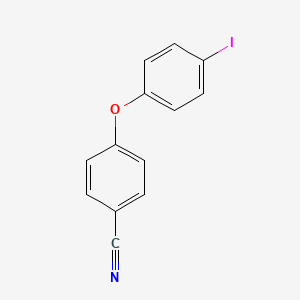

1-(3,4-Difluorophenyl)pentylamine

Vue d'ensemble

Description

1-(3,4-Difluorophenyl)pentylamine is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that the sale of this product is prohibited according to certain laws, regulations, and policies related to patent products2.

Synthesis Analysis

Unfortunately, there is no specific information available on the synthesis of 1-(3,4-Difluorophenyl)pentylamine. However, there are studies on the synthesis of similar compounds. For instance, a study on the synthesis of a fluorinated chalcone, a compound with a similar difluorophenyl group, was carried out via the classic route involving oxidation of amidrazones3.Molecular Structure Analysis

The molecular structure of 1-(3,4-Difluorophenyl)pentylamine is not explicitly mentioned in the available resources. However, similar compounds have been studied. For example, a fluorinated chalcone was found to crystallize in a centrosymmetric space group, stabilized by C–H⋯O and C–H⋯F interactions and the π⋯π contact4.Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving 1-(3,4-Difluorophenyl)pentylamine. However, similar compounds have been studied. For instance, Blatter radicals were prepared in good yields through oxidation of the corresponding amidrazones using MnO2 in dry CH2Cl23.Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(3,4-Difluorophenyl)pentylamine are not explicitly mentioned in the available resources. However, similar compounds have been studied. For example, the physical and chemical properties of a fluorinated chalcone were determined by various methods such as scanning electron microscopy, infrared spectroscopy, gas chromatography-mass spectrometry, nuclear magnetic resonance, thermal gravimetric analysis, differential scanning calorimetry, Raman microspectroscopy, UV-Vis absorption spectroscopy, single crystal X-ray diffraction, and Hirshfeld surface analysis4.Applications De Recherche Scientifique

Application 1: Effects on Structural, Redox, and Magnetic Properties of Blatter Radicals

- Summary of Application : Difluorophenyl substituents, such as 1-(3,4-difluorophenyl), have been used in the study of Blatter radicals. These radicals are important in understanding the structural, redox, and magnetic properties of certain compounds .

- Methods of Application : The radicals were prepared through the oxidation of the corresponding amidrazones using MnO2 in dry CH2Cl2. Cyclic voltammetry was used to show that both radicals are oxidized and reduced chemically and electrochemically reversibly .

- Results or Outcomes : EPR spectroscopy indicated that spin density is mainly delocalized on the triazinyl moiety of the heterocycle. The structure of all paramagnets was confirmed by single-crystal X-ray diffraction .

Application 2: Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines

- Summary of Application : Difluorophenyl substituents are used in the synthesis of 1,2,3-triazole-fused pyrazines and pyridazines. These heterocycles have found applications in medicinal chemistry, as fluorescent probes, and as structural units of polymers .

- Methods of Application : The heterocyclic ring systems are constructed by cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .

- Results or Outcomes : Structures containing these heterocyclic nuclei have shown GABA A allosteric modulating activity, have been incorporated into polymers for use in solar cells, and have demonstrated BACE-1 inhibition .

Safety And Hazards

The safety and hazards of 1-(3,4-Difluorophenyl)pentylamine are not explicitly mentioned in the available resources. It’s important to note that the safety and hazards of a compound refer to its potential risks and dangers during handling, storage, and use.

Orientations Futures

There is no specific information available on the future directions of 1-(3,4-Difluorophenyl)pentylamine. However, the development and study of similar compounds continue to be an area of interest in the field of chemistry and medicine.

Please note that the information provided is based on the available resources and may not be fully accurate or complete. For more detailed information, further research and consultation with a chemistry professional are recommended.

Propriétés

IUPAC Name |

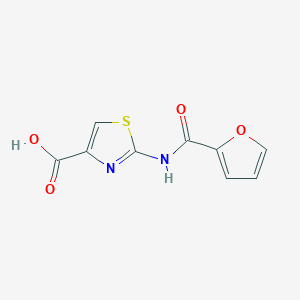

1-(3,4-difluorophenyl)pentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F2N/c1-2-3-4-11(14)8-5-6-9(12)10(13)7-8/h5-7,11H,2-4,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWKLUSAXNDCDGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C1=CC(=C(C=C1)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Difluorophenyl)pentan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1386003.png)

![3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzoic acid](/img/structure/B1386006.png)

![4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde](/img/structure/B1386015.png)

![N-Methyl-N-(4-{[2-(trifluoromethyl)pyrimidin-4-yl]oxy}benzyl)amine](/img/structure/B1386016.png)

![[2-(Oxan-4-yloxy)pyridin-4-yl]methanamine](/img/structure/B1386019.png)

![4-[(2-Chloropyrimidin-4-yl)oxy]benzoic acid](/img/structure/B1386020.png)